N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-14-4-7-16(8-5-14)30(26,27)23-11-10-22(20(23)25)13-19(24)21-15-6-9-17(28-2)18(12-15)29-3/h4-12H,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHLIVXHHJUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a nucleophilic substitution reaction, where the imidazole derivative reacts with 3,4-dimethoxybenzyl chloride.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imidazole ring, converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Epirimil: N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide
- Structural Similarities : Both compounds share the N-(3,4-dimethoxyphenyl)acetamide core.
- Key Differences: Epirimil replaces the imidazolone-tosyl group with a thio-linked pyrimidine ring bearing a pyridinyl substituent.
- Pharmacological Activity : Epirimil demonstrates anticonvulsant activity in rodent models, attributed to its modulation of voltage-gated ion channels. In contrast, the target compound’s imidazolone-tosyl group may favor kinase or protease inhibition due to sulfonamide-mediated hydrogen bonding .
A-740003: N-(1-{[(Cyanoimino)(5-Quinolinylamino)Methyl]Amino}-2,2-Dimethylpropyl)-2-(3,4-Dimethoxyphenyl)Acetamide
- Structural Similarities : Both feature the 3,4-dimethoxyphenylacetamide moiety.
- Key Differences: A-740003 incorporates a quinolinyl-cyanoimino group, creating a larger, planar pharmacophore.
- Pharmacological Activity : A-740003 is a selective P2X7 receptor antagonist with efficacy in neuropathic pain models. The target compound’s imidazolone-tosyl group likely reduces P2X7 affinity but may enhance selectivity for other purinergic receptors .
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structural Similarities : Shares the 3,4-dimethoxyphenyl motif but lacks the imidazolone-tosyl system.
- Key Differences : Rip-B replaces the acetamide with a benzamide and includes an ethyl spacer, reducing rigidity.
- Physicochemical Properties : Rip-B’s simpler structure yields higher solubility (logP ~2.5) compared to the target compound (estimated logP ~3.8) due to reduced aromatic stacking .
Pharmacological and Physicochemical Data
Hydrogen Bonding and Crystallography
The target compound’s tosyl group enables N–H⋯O and C–H⋯O interactions, similar to patterns observed in dichlorophenylacetamide derivatives (e.g., ). In contrast, Epirimil’s thioether linkage reduces hydrogen-bonding capacity, favoring hydrophobic interactions . Crystal structures of related compounds (e.g., ) show that sulfonamide groups stabilize dimers via R₂²(10) motifs, suggesting analogous packing for the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : A multi-step approach is typically employed. First, synthesize the imidazolone core via cyclization of thiourea derivatives or oxidation of thioimidazoles. Next, introduce the tosyl group using tosyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Finally, couple the intermediate with 3,4-dimethoxyphenylacetamide using carbodiimide-based coupling agents (e.g., EDC·HCl) in anhydrous solvents .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products (e.g., over-tosylation). Purify intermediates via column chromatography or recrystallization .
Q. How can the structural features of this compound be confirmed, and what analytical techniques are critical?
- Methodology : Use a combination of spectroscopic and crystallographic methods:
- NMR : Assign protons (¹H) and carbons (¹³C) to confirm substituent positions, focusing on the imidazolone ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) using SHELX software for refinement. Asymmetric units may show conformational flexibility in the dihedral angles between aromatic rings .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Conduct in vitro assays targeting common therapeutic pathways:
- Enzyme Inhibition : Screen against kinases, proteases, or cyclooxygenases using fluorogenic substrates.
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values to reference drugs .
Advanced Research Questions
Q. How do conformational variations in the crystal lattice affect the compound’s physicochemical properties?
- Methodology : Analyze single-crystal X-ray data to identify polymorphs. For example, highlights three distinct conformers in the asymmetric unit with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. These variations influence solubility and melting points. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodology :
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Poor bioavailability may explain in vivo inefficacy.
- Metabolite Identification : Use LC-MS to detect active or toxic metabolites. Modify the structure (e.g., replace labile groups like tosyl with stable bioisosteres) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target protein?
- Methodology :
- Analog Synthesis : Vary substituents on the dimethoxyphenyl (e.g., replace methoxy with halogens) or imidazolone ring.
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses. For example, shows that triazole-thiazole hybrids bind via hydrophobic pockets and hydrogen bonds. Validate with mutagenesis or SPR binding assays .
Q. What experimental approaches elucidate the role of hydrogen bonding in its mechanism of action?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
